molecular formula C10H12O3 B14632451 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one CAS No. 55182-51-9

4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one

Cat. No.: B14632451
CAS No.: 55182-51-9
M. Wt: 180.20 g/mol
InChI Key: OAXUHCVWJBFISQ-UHFFFAOYSA-N
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Description

4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with ethylidene and methoxy groups

Preparation Methods

The synthesis of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 2,6-dimethoxyphenol with ethylidene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .

Chemical Reactions Analysis

4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .

Scientific Research Applications

4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding biological oxidation-reduction processes.

    Medicine: Research explores its potential as an antioxidant and its role in drug development for treating oxidative stress-related diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative states and modulating enzyme activities. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

55182-51-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6H,1-3H3

InChI Key

OAXUHCVWJBFISQ-UHFFFAOYSA-N

Canonical SMILES

CC=C1C=C(C(=O)C(=C1)OC)OC

Origin of Product

United States

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